Cas no 211925-40-5 (P-(T-BUTYL)PHENETHYLTRICHLOROSILANE)
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE Chemical and Physical Properties
Names and Identifiers
-
- P-(T-BUTYL)PHENETHYLTRICHLOROSILANE
- P-(TERT-BUTYL)PHENETHYLTRICHLOROSILANE
- MFCD00270979
- p-(t-Butyl)phenethyltrichlorosilanecontains ~ 5% meta isomer
- 211925-40-5
- 4-(t-Butyl)phenethyltrichlorosilane
- 2-(4-tert-butylphenyl)ethyl-trichlorosilane
- (4-tert-butylphenethyl)trichlorosilane
- SCHEMBL1275239
- (4-(tert-butyl)phenethyl)trichlorosilane
-
- MDL: MFCD00270979
- Inchi: 1S/C12H17Cl3Si/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3
- InChI Key: QWNMCEZWNSHQMT-UHFFFAOYSA-N
- SMILES: Cl[Si](CCC1C=CC(=CC=1)C(C)(C)C)(Cl)Cl
Computed Properties
- Exact Mass: 294.01700
- Monoisotopic Mass: 294.016510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1,16 g/cm3
- Boiling Point: 124-129°C 2,5mm
- Flash Point: 153°C
- Refractive Index: 1.51
- PSA: 0.00000
- LogP: 5.18190
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE Security Information
- Hazardous Material transportation number:UN 2987
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39
- TSCA:No
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | S03460-25g |
p-(t-Butyl)phenethyltrichlorosilanecontains ~ 5% meta isomer |
211925-40-5 | 25g |
£133.00 | 2022-02-28 | ||
| abcr | AB110924-25 g |
4-(t-Butyl)phenethyltrichlorosilane; . |
211925-40-5 | 25g |
€850.00 | 2022-09-01 | ||
| Ambeed | A455467-25g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 25g |
$212.0 | 2024-04-21 | |
| Crysdot LLC | CD42000772-1g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 1g |
$79 | 2024-07-18 | |
| Crysdot LLC | CD42000772-5g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 5g |
$238 | 2024-07-18 | |
| Crysdot LLC | CD42000772-10g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 10g |
$416 | 2024-07-18 | |
| Crysdot LLC | CD42000772-25g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 25g |
$832 | 2024-07-18 |
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on P-(T-BUTYL)PHENETHYLTRICHLOROSILANE
Introduction to P-(T-BUTYL)PHENETHYLTRICHLOROSILANE (CAS No. 211925-40-5)
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE, identified by the Chemical Abstracts Service Number (CAS No.) 211925-40-5, is a specialized organosilicon compound that has garnered significant attention in the field of organic synthesis and material science. This compound, characterized by its trichlorosilyl functional group and a bulky tert-butylphenethyl side chain, exhibits unique chemical properties that make it invaluable in various industrial and research applications.
The molecular structure of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE consists of a silicon atom bonded to three chlorine atoms and an alkylphenethyl moiety. The presence of the tert-butyl group enhances the steric hindrance around the silicon center, which can be leveraged in controlling reaction selectivity and improving the stability of intermediates in synthetic pathways. This feature is particularly useful in cross-coupling reactions, where precise control over reaction conditions is essential for achieving high yields and purity.
In recent years, the demand for advanced organosilicon compounds has surged due to their versatility in pharmaceutical synthesis, polymer modification, and catalysis. P-(T-BUTYL)PHENETHYLTRICHLOROSILANE has emerged as a key reagent in the development of novel drug candidates, where its ability to facilitate selective functionalization of aromatic rings and heterocycles has been extensively explored. Researchers have utilized this compound in the synthesis of biologically active molecules, demonstrating its potential in enhancing drug efficacy and bioavailability.
One of the most compelling applications of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE is in the field of polymer chemistry. The trichlorosilyl group can undergo hydrolysis or condensation reactions to form stable siloxane linkages, which are integral to the structure of silicones and other high-performance polymers. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for use in harsh environments. The incorporation of the tert-butylphenethyl group into these polymers further enhances their performance by improving compatibility with various substrates and reducing degradation under stress.
The compound's reactivity also makes it a valuable tool in catalysis. Transition metal-catalyzed reactions often require specialized ligands to achieve optimal results, and P-(T-BUTYL)PHENETHYLTRICHLOROSILANE has been shown to act as an effective ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk helps to prevent unwanted side reactions, ensuring that the desired product is formed with minimal byproducts. This has led to its adoption in both academic research laboratories and industrial settings where high-purity products are paramount.
Recent studies have highlighted the role of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE in the development of novel materials with tailored properties. For instance, researchers have explored its use in creating organic-inorganic hybrid materials by reacting it with silica precursors under controlled conditions. These hybrids combine the advantages of organic molecules with the robustness of inorganic frameworks, opening up possibilities for applications such as sensors, coatings, and lightweight structural components.
The pharmaceutical industry has also benefited from the unique properties of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE. Its ability to introduce functional groups into complex molecular frameworks has been exploited in the synthesis of antiviral and anticancer agents. By serving as a building block for more intricate structures, this compound enables chemists to design molecules with enhanced pharmacological activity. Additionally, its stability under various reaction conditions makes it a reliable choice for multi-step syntheses that require harsh reagents or prolonged reaction times.
In conclusion, P-(T-BUTYL)PHENETHYLTRICHLOROSILANE (CAS No. 211925-40-5) is a versatile organosilicon compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in synthetic chemistry, polymer science, and material engineering. As research continues to uncover new uses for this compound, its importance is expected to grow even further, driving innovation and progress in both academic and industrial settings.
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